molecular formula C15H17NO5 B13394703 Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B13394703
M. Wt: 291.30 g/mol
InChI Key: MFGBEMRROYABSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The tert-butyl group and the benzyl group attached to the oxazolidine ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with benzyl bromide under basic conditions to form the benzylated intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as phosgene or triphosgene, to form the oxazolidine ring. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its targets, while the tert-butyl group can influence its solubility and stability .

Comparison with Similar Compounds

Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate can be compared with other oxazolidine derivatives, such as:

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

MFGBEMRROYABSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2

Origin of Product

United States

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